molecular formula C8H5Cl2F3O2 B6343591 3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)phenol CAS No. 887268-35-1

3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)phenol

Cat. No.: B6343591
CAS No.: 887268-35-1
M. Wt: 261.02 g/mol
InChI Key: PCFFDWWKURUDNH-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)phenol is an organic compound with the molecular formula C8H5Cl2F3O2 It is a phenolic compound characterized by the presence of chloro and trifluoroethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)phenol typically involves the reaction of 3-chlorophenol with 2-chloro-1,1,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by other nucleophiles.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones.

    Reduction Reactions: The compound can be reduced to remove the chloro groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dechlorinated phenols.

Scientific Research Applications

3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)phenol
  • 2-Chloro-1,1,1-trimethoxyethane

Uniqueness

3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)phenol is unique due to the presence of both chloro and trifluoroethoxy groups, which impart distinct chemical properties

Properties

IUPAC Name

3-chloro-4-(2-chloro-1,1,2-trifluoroethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O2/c9-5-3-4(14)1-2-6(5)15-8(12,13)7(10)11/h1-3,7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFFDWWKURUDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)OC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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